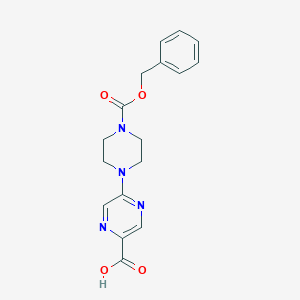

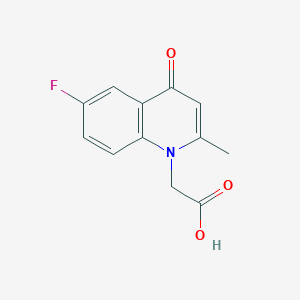

(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties and Labeling Applications

(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid and related compounds have been studied for their fluorescence properties, making them useful in various scientific research applications. For instance, derivatives like 6-methoxy-4-quinolone exhibit strong fluorescence across a wide pH range, which is highly stable against light and heat. Such properties are valuable in biomedical analysis, where these compounds can serve as fluorescent labeling reagents for detecting other substances, including carboxylic acids (Hirano et al., 2004).

Role in Antibacterial Activity

The quinolone structure, which includes this compound, is significant in the field of antibacterial drugs. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, especially the substitutions at various positions, play a crucial role in determining their antibacterial activity (Cooper et al., 1990).

Spectroscopic Applications

The compound's derivatives have been utilized in spectroscopic studies, such as the investigation of excited-state reactions and proton translocation. This is evident in studies involving 6-hydroxyquinoline and acetic acid, where the excited-state reaction proceeds via proton transfer, resulting in fluorescence with a large Stokes shift. These studies are crucial for understanding molecular interactions and electronic transitions (Mehata, 2008).

Environmental Impact Studies

Research on the environmental impact of quinolone derivatives, including this compound, is also significant. Studies have focused on the degradation behavior of these compounds in different environments, such as aquaculture pond waters and sediments. Understanding the fates of these compounds in various environmental settings is crucial for assessing their impact and guiding appropriate usage in agriculture and medicine (Lai & Lin, 2009).

Photophysical Studies

The photophysical properties of derivatives of this compound have been explored to understand their behavior under different conditions. For example, studies on the excited-state intramolecular charge transfer in norfloxacin derivatives highlight the significance of these compounds in understanding molecular dynamics and interactions in various states (Cuquerella et al., 2006).

Mechanism of Action

Target of Action

Similar compounds such as fluoroquinolones are known to target bacterial dna-gyrase . This enzyme is essential for bacterial DNA replication, making it a popular target for antibacterial drugs .

Mode of Action

Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to their death .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound would affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .

Result of Action

If it acts similarly to fluoroquinolones, it would lead to the death of bacteria by inhibiting their dna replication .

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXCGAJMSYIFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine](/img/structure/B2953639.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)

![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)

![(3-Methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2953660.png)